molecular formula C9H19Cl2N3 B1371593 [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1231961-65-1

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1371593
CAS No.: 1231961-65-1
M. Wt: 240.17 g/mol
InChI Key: YKRXMCUUQBPFEU-UHFFFAOYSA-N
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Description

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride typically involves the alkylation of 5-tert-butyl-1H-pyrazole with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride can be compared with other similar compounds, such as:

    [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine: This compound lacks the methylamine group, resulting in different chemical properties and reactivity.

  • **[(5-tert-butyl-1H-pyrazol-3

Properties

IUPAC Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;;/h5,10H,6H2,1-4H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXMCUUQBPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658002
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231961-65-1
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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